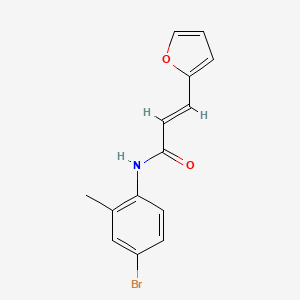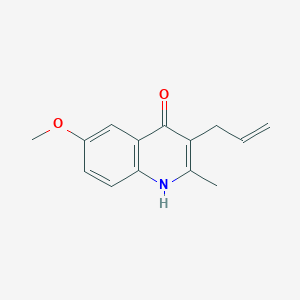![molecular formula C16H16N2O2 B5861728 N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)
N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, commonly known as "NDMA," is a chemical compound that has been widely used in scientific research. NDMA is a benzamide derivative and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mechanism of Action
NDMA inhibits N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide by binding to the catalytic domain of the enzyme and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of unrepaired DNA damage, which can result in cell death. NDMA has been shown to be a potent inhibitor of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, with an IC50 value of 0.15 μM.
Biochemical and Physiological Effects
NDMA has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by inhibiting the repair of DNA damage. NDMA has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of NDMA is its potency as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor, which makes it a useful tool for studying the role of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide in DNA repair and cancer treatment. NDMA is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, NDMA has limitations in terms of its specificity as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor, as it has been shown to inhibit other enzymes such as tankyrase and PARG.
Future Directions
There are several future directions for research on NDMA. One area of interest is the development of more specific N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitors that can target individual N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide isoforms. Another area of interest is the study of the role of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide in other diseases such as cardiovascular disease and diabetes. Finally, the development of NDMA analogs with improved potency and specificity could lead to the development of new cancer therapies.
Synthesis Methods
NDMA can be synthesized by reacting 4-aminobenzamide with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields NDMA as a white solid that can be purified by recrystallization. The purity of NDMA can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
NDMA has been widely used in scientific research as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor. N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. NDMA has also been used in the study of other diseases such as neurodegenerative disorders and inflammation.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-3-8-14(11(2)9-10)16(20)18-13-6-4-12(5-7-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAXHDQWVRLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)


![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)

![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)
